3-Exo-Amino-Bicyclo[2.2.1]Heptane-2-Carboxylic Acid Hydrochloride
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Overview
Description
3-Exo-Amino-Bicyclo[2.2.1]Heptane-2-Carboxylic Acid Hydrochloride is a bicyclic amino acid derivative. This compound is known for its unique structural features, which include a bicyclo[2.2.1]heptane framework. It is often used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Exo-Amino-Bicyclo[2.2.1]Heptane-2-Carboxylic Acid Hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with norbornene, a bicyclic hydrocarbon.
Amination: The norbornene undergoes an amination reaction to introduce the amino group at the exo position.
Carboxylation: The next step involves the carboxylation of the compound to introduce the carboxylic acid group.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:
Catalytic Hydrogenation: Using catalysts to facilitate the hydrogenation process.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-Exo-Amino-Bicyclo[2.2.1]Heptane-2-Carboxylic Acid Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-Exo-Amino-Bicyclo[2.2.1]Heptane-2-Carboxylic Acid Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Exo-Amino-Bicyclo[2.2.1]Heptane-2-Carboxylic Acid Hydrochloride involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins.
Pathways Involved: It may modulate biochemical pathways related to amino acid metabolism and neurotransmission.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane-2-carboxylic acid: A structurally similar compound with different functional groups.
2-Norbornanecarboxylic acid: Another bicyclic compound with a carboxylic acid group.
Uniqueness
3-Exo-Amino-Bicyclo[2.2.1]Heptane-2-Carboxylic Acid Hydrochloride is unique due to its exo-amino group and hydrochloride salt form, which confer distinct chemical and physical properties, making it valuable for specific research applications.
Properties
Molecular Formula |
C8H14ClNO2 |
---|---|
Molecular Weight |
191.65 g/mol |
IUPAC Name |
(1R,3R,4S)-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H13NO2.ClH/c9-7-5-2-1-4(3-5)6(7)8(10)11;/h4-7H,1-3,9H2,(H,10,11);1H/t4-,5+,6?,7-;/m1./s1 |
InChI Key |
GVGHCTZKPYWADE-HASCPWPMSA-N |
Isomeric SMILES |
C1C[C@@H]2C[C@H]1[C@H](C2C(=O)O)N.Cl |
Canonical SMILES |
C1CC2CC1C(C2N)C(=O)O.Cl |
Origin of Product |
United States |
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